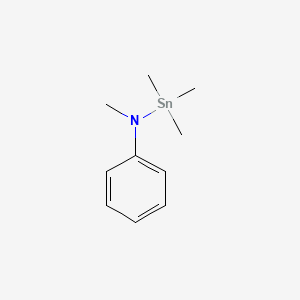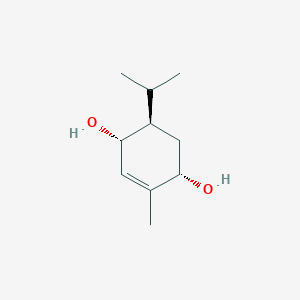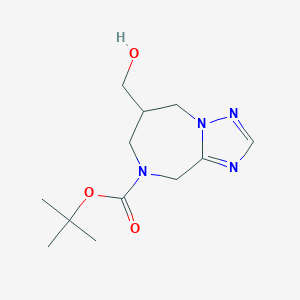
Azane;(3-chlorophenyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;(3-chlorophenyl)carbamodithioic acid is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;(3-chlorophenyl)carbamodithioic acid typically involves the reaction of 3-chloroaniline with carbon disulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;(3-chlorophenyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Azane;(3-chlorophenyl)carbamodithioic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Azane;(3-chlorophenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce oxidative stress, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azane;(3-chlorophenyl)carbamodithioic acid include:
- (2-chlorophenyl)carbamodithioic acid
- (4-chlorophenyl)carbamodithioic acid
- Carbamodithioic acid, ammonium salt
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both azane and carbamodithioic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
1197-35-9 |
|---|---|
Molecular Formula |
C7H9ClN2S2 |
Molecular Weight |
220.7 g/mol |
IUPAC Name |
azane;(3-chlorophenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H6ClNS2.H3N/c8-5-2-1-3-6(4-5)9-7(10)11;/h1-4H,(H2,9,10,11);1H3 |
InChI Key |
IICWRRFDJNZTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohepta[f]indene](/img/structure/B14747578.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
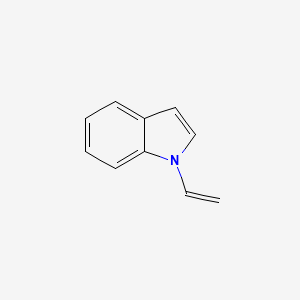
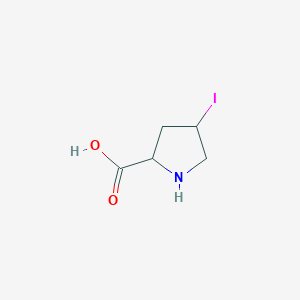
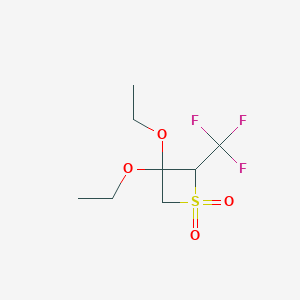
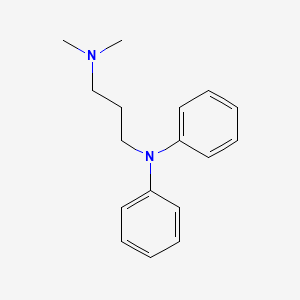

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
